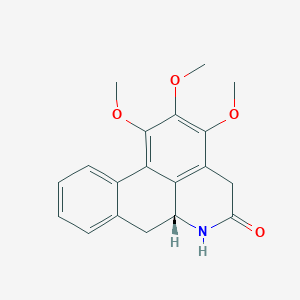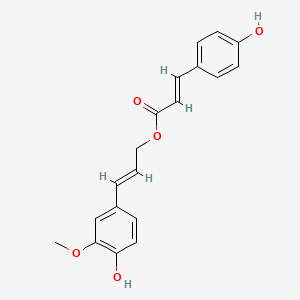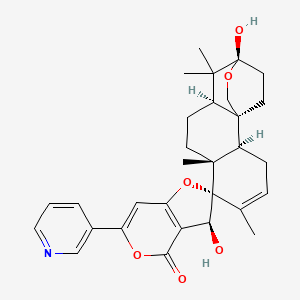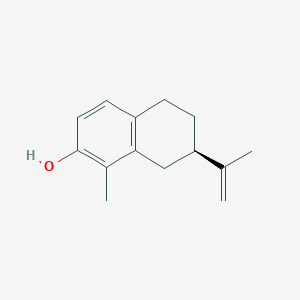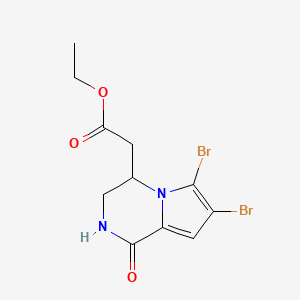![molecular formula C21H32N2O B1249716 1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one CAS No. 560085-11-2](/img/structure/B1249716.png)
1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one
Descripción general
Descripción
77-LH-28-1 es un agonista selectivo del subtipo 1 del receptor muscarínico de acetilcolina. Fue descubierto en 2008 y es conocido por su capacidad de penetrar el cerebro al cruzar la barrera hematoencefálica. Este compuesto es un agonista alostérico, que exhibe más de 100 veces más especificidad para el subtipo 1 del receptor muscarínico de acetilcolina que para otros subtipos de receptores muscarínicos . Ha sido reconocido como una herramienta farmacológica útil con efectos potenciadores de la cognición .
Aplicaciones Científicas De Investigación
77-LH-28-1 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar la farmacología del subtipo 1 del receptor muscarínico de acetilcolina.
Biología: Ayuda a comprender el papel del subtipo 1 del receptor muscarínico de acetilcolina en diversos procesos biológicos.
Medicina: Se está explorando su potencial para tratar los déficits cognitivos asociados a enfermedades como la enfermedad de Alzheimer y la esquizofrenia.
Industria: Se utiliza en el desarrollo de fármacos que se dirigen al subtipo 1 del receptor muscarínico de acetilcolina.
Mecanismo De Acción
77-LH-28-1 ejerce sus efectos uniéndose selectivamente y activando el subtipo 1 del receptor muscarínico de acetilcolina. Esta activación conduce a la despolarización del potencial de membrana, lo que da lugar a un aumento de la actividad de las células y el inicio de oscilaciones de la red de frecuencia gamma en el hipocampo . La capacidad del compuesto para cruzar la barrera hematoencefálica lo hace particularmente eficaz para mejorar la cognición .
Direcciones Futuras
Métodos De Preparación
La síntesis de 77-LH-28-1 implica varios pasos:
Material de Salida: El proceso comienza con 3,4-dihidro-2(1H)-quinolinona disponible comercialmente.
Formación de Intermedios: El tratamiento de 3,4-dihidro-2(1H)-quinolinona con 1-cloro-3-iodopropano y carbonato de cesio en acetonitrilo produce un compuesto intermedio.
Producto Final: El intermedio se hace reaccionar entonces con 4-butilpiperidina en acetonitrilo para producir 77-LH-28-1.
Análisis De Reacciones Químicas
77-LH-28-1 se somete a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Comparación Con Compuestos Similares
77-LH-28-1 se compara con otros agonistas del subtipo 1 del receptor muscarínico de acetilcolina como AC-42, AC-260584 y LY-593039. Estos compuestos también exhiben selectividad para el subtipo 1 del receptor muscarínico de acetilcolina, pero difieren en sus afinidades para otros receptores y en sus perfiles de seguridad clínica . La característica única de 77-LH-28-1 es su alta especificidad y su capacidad para penetrar el cerebro, lo que lo convierte en una herramienta valiosa para estudiar la farmacología del subtipo 1 del receptor muscarínico de acetilcolina .
Propiedades
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGZAICAOYEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437063 | |
| Record name | 77-LH-28-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560085-11-2 | |
| Record name | 1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560085-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 77-LH-28-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77-LH-28-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZH28BM589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


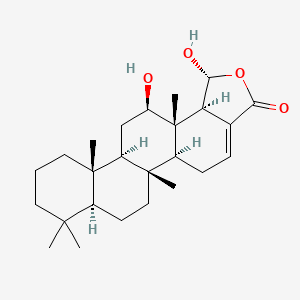


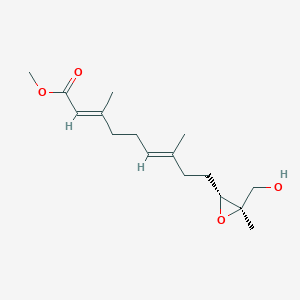

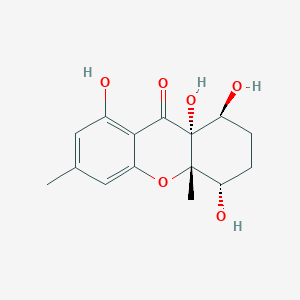
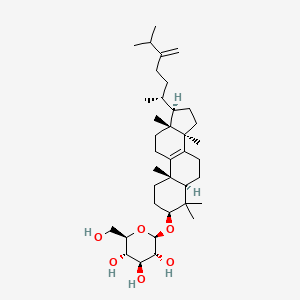
![(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate](/img/structure/B1249647.png)
